molecular formula C22H25N5O5S B11258674 2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11258674
M. Wt: 471.5 g/mol
InChI Key: IVJOYACPAIBGJZ-UHFFFAOYSA-N
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Description

2-({2-BUTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a diazino-pyrimidine core and a benzodioxin moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-({2-BUTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the diazino-pyrimidine core, followed by the introduction of the butyl and dimethyl groups. The benzodioxin moiety is then attached through a series of reactions involving sulfanyl and acetamide intermediates. Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({2-BUTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazino-pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzodioxin moiety may enhance binding affinity or specificity, leading to more potent and selective effects. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 2-({2-BUTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C22H25N5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C22H25N5O5S/c1-4-5-6-16-24-19-18(21(29)27(3)22(30)26(19)2)20(25-16)33-12-17(28)23-13-7-8-14-15(11-13)32-10-9-31-14/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,23,28)

InChI Key

IVJOYACPAIBGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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